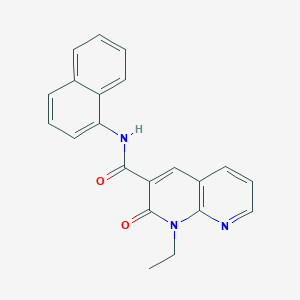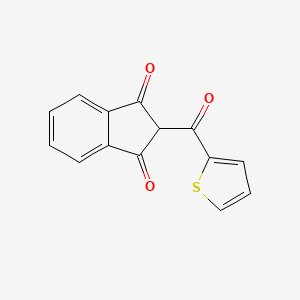![molecular formula C14H11ClN2O2 B2843398 6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile CAS No. 339030-10-3](/img/structure/B2843398.png)
6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile is an organic compound with a complex structure that includes a chlorophenoxy group, a hydroxyl group, and a nitrile group attached to a nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 1-(4-chlorophenoxy)ethane.
Nicotinonitrile Core Formation: The next step involves the formation of the nicotinonitrile core through a series of reactions, including nitration, reduction, and cyclization.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the nicotinonitrile core under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. The chlorophenoxy group may interact with hydrophobic pockets in proteins, while the nitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 6-[1-(4-Fluorophenoxy)ethyl]-2-hydroxynicotinonitrile
- 6-[1-(4-Bromophenoxy)ethyl]-2-hydroxynicotinonitrile
- 6-[1-(4-Methylphenoxy)ethyl]-2-hydroxynicotinonitrile
Uniqueness
6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its fluorinated, brominated, or methylated analogs.
属性
IUPAC Name |
6-[1-(4-chlorophenoxy)ethyl]-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c1-9(19-12-5-3-11(15)4-6-12)13-7-2-10(8-16)14(18)17-13/h2-7,9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXQMZWLRNLGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C(=O)N1)C#N)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
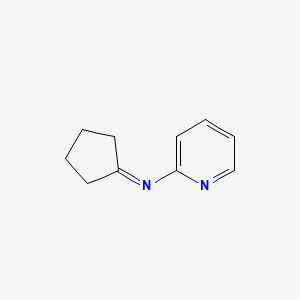
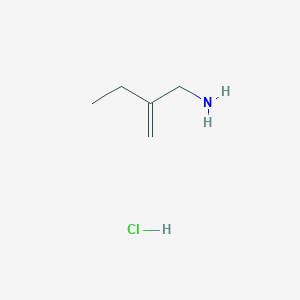
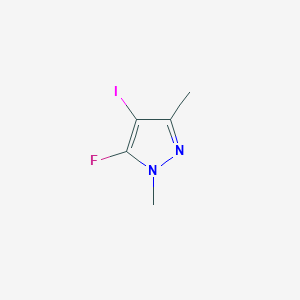
amine hydrochloride](/img/structure/B2843319.png)
![4-Chloro-2-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2843320.png)
![1-(2-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2843324.png)
![2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2843327.png)
![1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2843329.png)
![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843330.png)
![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride](/img/structure/B2843331.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2843332.png)
![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2843333.png)
